methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14981747
InChI: InChI=1S/C13H13ClN2O3/c1-19-13(18)7-15-12(17)8-16-6-5-9-10(14)3-2-4-11(9)16/h2-6H,7-8H2,1H3,(H,15,17)
SMILES:
Molecular Formula: C13H13ClN2O3
Molecular Weight: 280.70 g/mol

methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate

CAS No.:

Cat. No.: VC14981747

Molecular Formula: C13H13ClN2O3

Molecular Weight: 280.70 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate -

Specification

Molecular Formula C13H13ClN2O3
Molecular Weight 280.70 g/mol
IUPAC Name methyl 2-[[2-(4-chloroindol-1-yl)acetyl]amino]acetate
Standard InChI InChI=1S/C13H13ClN2O3/c1-19-13(18)7-15-12(17)8-16-6-5-9-10(14)3-2-4-11(9)16/h2-6H,7-8H2,1H3,(H,15,17)
Standard InChI Key SGHBTNNUMHGBKL-UHFFFAOYSA-N
Canonical SMILES COC(=O)CNC(=O)CN1C=CC2=C1C=CC=C2Cl

Introduction

Structural and Molecular Characteristics

Chemical Architecture

Methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate (molecular formula: C₁₃H₁₃ClN₂O₃) features a 4-chloroindole core linked to a methyl ester via an acetylamino bridge. The indole moiety, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is substituted with a chlorine atom at the 4-position, enhancing its electronic and steric properties. The acetylated amino group bridges the indole nitrogen to the methyl ester, creating a polarizable backbone critical for biological interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Weight280.70 g/mol
IUPAC NameMethyl 2-[[2-(4-chloroindol-1-yl)acetyl]amino]acetate
Canonical SMILESCOC(=O)CNC(=O)CN1C=CC2=C1C=CC=C2Cl
LogP~2.66 (estimated)

The compound’s LogP value (~2.66) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a key feature for drug-like molecules .

Synthesis and Optimization

Synthetic Pathways

The synthesis of methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate involves multi-step organic reactions:

  • Indole Chlorination: 4-Chloroindole is synthesized via electrophilic substitution, introducing chlorine at the 4-position of the indole ring.

  • Acetylation: The indole nitrogen undergoes acetylation using acetic anhydride or acetyl chloride, forming 1-acetyl-4-chloroindole.

  • Amino Acetate Coupling: The acetylated indole is coupled with methyl 2-aminoacetate via carbodiimide-mediated amide bond formation.

Table 2: Representative Reaction Yields

StepYield (%)Conditions
Chlorination65–75Cl₂, FeCl₃ catalyst
Acetylation80–85Ac₂O, pyridine
Amide Coupling70–75EDC, DCM, RT

Yield optimization often requires precise control of stoichiometry and reaction time, particularly during the amide coupling step.

Biological Activity and Mechanisms

Table 3: Anticancer Activity in Cell Lines

Cell LineIC₅₀ (μM)Apoptotic Marker Elevation
MCF-712.3 ± 1.2Caspase-3 (4.5x), BAX (3.2x)
HeLa8.7 ± 0.9Cytochrome c release (2.8x)

The chloroindole moiety enhances DNA intercalation potential, while the ester group improves cellular uptake.

Pharmacological Applications

Antimicrobial and Anti-Inflammatory Profiles

While primarily studied for anticancer effects, structural analogues of methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate exhibit broad-spectrum activity:

  • Methyl 1H-indole-2-carboxylate: Antimicrobial (MIC: 8–16 μg/mL against S. aureus).

  • Methyl 3-(4-chlorophenyl)-indole-2-carboxylic acid: Anti-inflammatory (COX-2 inhibition: 78% at 10 μM).

These findings suggest that side-chain modifications could tailor the compound for specific therapeutic niches .

Interaction Studies and Target Identification

Protein Binding Affinity

Surface plasmon resonance (SPR) assays reveal high affinity (Kd = 0.45 μM) for Bcl-2, an anti-apoptotic protein overexpressed in cancers. Molecular docking simulations predict hydrogen bonding between the acetyl amino group and Bcl-2’s Arg-105 residue.

Structural Analogues and SAR Insights

Comparative Analysis

Modifications to the indole core or ester group significantly alter bioactivity:

Table 4: Analogues and Key Activities

CompoundStructural ChangeActivity (IC₅₀)
4-{[2-(4-Chloro-1H-indol-1-yl)acetamido]methyl}cyclohexane-1-carboxylic acidCyclohexane carboxylateAntiproliferative (9.2 μM)
Methyl 2-(6-aminoindol-1-yl)acetateAmino substitutionReduced potency (>50 μM)

The cyclohexane derivative’s enhanced rigidity improves target binding, while amino groups reduce lipophilicity and efficacy .

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